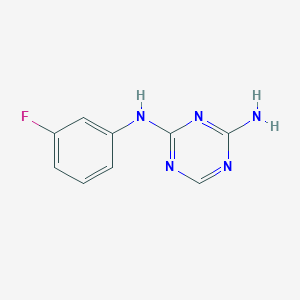

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCGOWLLLHSYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC=NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326785 | |

| Record name | 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19079-38-0 | |

| Record name | 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Solubility of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the thermodynamic solubility of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, a compound of interest in drug discovery. As a Senior Application Scientist, this document synthesizes theoretical foundations with practical, field-proven insights to equip researchers with the necessary knowledge to conduct robust and reliable solubility assessments. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols.

Introduction: The Imperative of Solubility in Drug Discovery

In the landscape of drug discovery and development, seemingly promising lead compounds often face insurmountable hurdles due to suboptimal physicochemical properties.[1][2][3] Among these, aqueous solubility stands as a paramount determinant of a drug candidate's ultimate success.[1][2] Poor solubility can severely limit gastrointestinal absorption, leading to low and erratic oral bioavailability, which can compromise clinical outcomes.[4][5] Furthermore, unreliable solubility data can introduce artifacts in in vitro bioassays, masking the true activity of a compound.[1]

Theoretical Framework: Understanding Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a compound that can be dissolved in a specific solvent system at equilibrium under defined conditions of temperature, pressure, and pH.[4][5] This equilibrium is a dynamic state where the rate of dissolution of the solid compound is equal to the rate of its precipitation from the solution.

It is crucial to differentiate thermodynamic solubility from kinetic solubility. Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings where a pre-dissolved stock solution (typically in an organic solvent like DMSO) is added to an aqueous buffer.[5][6][7] While useful for early-stage discovery, kinetic solubility values can often overestimate the true solubility, as they may represent a supersaturated state that can precipitate over time.[3] Thermodynamic solubility, conversely, reflects a true equilibrium state and is a more reliable predictor of in vivo performance.[3][8]

The solubility of an ionizable compound like N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, which possesses basic nitrogen atoms, is highly dependent on the pH of the medium.[2][4] Therefore, its solubility must be assessed across a physiologically relevant pH range to anticipate its behavior in different segments of the gastrointestinal tract.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method (ICH Harmonised Guideline)

The gold-standard method for determining thermodynamic solubility is the shake-flask method.[6][8][9] This method directly measures the concentration of the dissolved compound in a saturated solution that has reached equilibrium with the solid drug.

Principle

An excess amount of the solid compound is added to a specific solvent system. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Reagents:

-

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (solid, crystalline form preferred)

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Reference standard of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC or UPLC system with UV or MS detector

Step-by-Step Procedure:

-

Preparation of Buffer Systems: Prepare the required aqueous buffer systems (PBS, SGF, SIF) and ensure their pH is accurately adjusted.

-

Sample Preparation: Add an excess amount of solid N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine to vials containing a known volume of each buffer system. A general guideline is to add an amount that is visually in excess to ensure a saturated solution is achieved.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (typically 25°C or 37°C to mimic physiological conditions).[6] Allow the samples to shake for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Sample Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., a mixture of ACN and water) to bring the concentration within the linear range of the analytical method.

-

Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. A calibration curve should be prepared using the reference standard of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine to accurately quantify the concentration in the samples.

Self-Validating System and Causality

-

Excess Solid: The presence of excess solid throughout the experiment is a visual confirmation that a saturated solution has been maintained.

-

Equilibration Time: A time-to-equilibrium study should be performed initially by taking measurements at multiple time points (e.g., 4, 8, 24, 48 hours) to ensure that the measured solubility does not change with further incubation.[6]

-

Temperature Control: Strict temperature control is crucial as solubility is temperature-dependent.

-

Validated Analytical Method: The use of a specific and validated analytical method (e.g., HPLC) is essential for accurate quantification and to avoid interference from potential impurities or degradants.

Data Presentation and Interpretation

The thermodynamic solubility of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine should be reported in standard units such as µg/mL or µM. The data should be presented in a clear and organized manner, as illustrated in the example table below.

Table 1: Illustrative Thermodynamic Solubility Data for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Insert Value] | [Insert Value] |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | [Insert Value] | [Insert Value] |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [Insert Value] | [Insert Value] |

Note: The values in this table are placeholders and need to be determined experimentally.

The pH-solubility profile is critical for predicting the in vivo behavior of the compound. For a basic compound like N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, higher solubility is expected at lower pH values due to protonation of the basic nitrogen atoms. This information is invaluable for formulation development and for understanding potential absorption windows in the gastrointestinal tract.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Experimental workflow for thermodynamic solubility determination.

The Role of Solid-State Properties

It is imperative to consider the solid-state properties of the compound being tested, as polymorphism can significantly impact solubility. Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities. Therefore, it is best practice to characterize the solid form of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine before and after the solubility experiment using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). This ensures that the measured solubility corresponds to a known and stable solid form.

Conclusion

The determination of thermodynamic solubility is a cornerstone of preclinical drug development. For N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, a thorough understanding and application of the principles and methodologies outlined in this guide will enable researchers to generate high-quality, reliable data. This data is not merely a number but a critical piece of the puzzle that informs lead optimization, formulation strategies, and ultimately, the potential for clinical success. By adhering to a robust, self-validating experimental design, the scientific community can make more informed decisions in the quest for new and effective medicines.

References

-

Zhang, L., & Li, P. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-29. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Perlovich, G. L. (2017). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. Molecular Pharmaceutics, 14(11), 3516-3531. [Link]

-

PCBiS. Thermodynamic solubility. [Link]

-

Sugumaran, K., & Pethaiah, S. S. (2019). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Future Journal of Pharmaceutical Sciences, 5(1), 1-8. [Link]

-

PubChem. 1,3,5-Triazine-2,4-diamine. [Link]

-

ChemBK. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(4-fluorophenyl)-N4-(4-methylphenyl)-. [Link]

-

Wang, J., et al. (2018). Solubility, electrochemical behavior and thermal stability of polyimides synthesized from 1,3,5-triazine-based diamine. Polymers for Advanced Technologies, 29(12), 2975-2984. [Link]

-

PubChem. 1,3,5-Triazine-2,4-diamine, N2,N2,N4,N4-tetrabutyl-6-chloro-. [Link]

-

Fathi, A., et al. (2018). Thermodynamic Properties of Sulfasalazine in Binary Aqueous Mixtures of Polyethylene Glycol 600 and 1,2-Propanediol: Computational Modeling and Solubilization. Journal of Solution Chemistry, 47(8), 1363-1378. [Link]

-

Serra, D. (2013). Structural characterization of triazines. [Doctoral dissertation, Universitat Pompeu Fabra]. Repositori de Tesis Doctorals en Xarxa. [Link]

-

NIST. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. [Link]

-

Hartwig, A., & MAK Commission. (2021). N,N′,N′′-Tris(β-hydroxyethyl)hexahydro-1,3,5-triazine. The MAK-Collection for Occupational Health and Safety. [Link]

-

de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Green Chemistry, 6(4), 200-205. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. evotec.com [evotec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. physchemres.org [physchemres.org]

Methodological & Application

Application Note: 1H NMR Characterization of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

Introduction

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,3,5-triazine scaffold is a key pharmacophore in a variety of therapeutic agents, and the incorporation of a fluorophenyl moiety can modulate the compound's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation is a cornerstone of chemical research and development, ensuring the identity and purity of synthesized molecules. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for the structural characterization of organic compounds in solution.

This application note provides a comprehensive guide to the ¹H NMR characterization of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine. It is designed to move beyond a simple recitation of steps, offering a rationale for methodological choices and a detailed framework for spectral interpretation, grounded in established spectroscopic principles.

Theoretical Background: The ¹H NMR Signature of a Substituted Triazine

The ¹H NMR spectrum of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is dictated by its unique electronic and structural features. Understanding these is paramount to accurate spectral assignment.

-

The 1,3,5-Triazine Core: The triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This generally leads to a downfield chemical shift for any protons directly attached to the ring, typically appearing at δ 9.18 ppm for the parent 1,3,5-triazine[1]. In the title compound, the ring protons are substituted, but the electron-withdrawing nature of the ring influences the chemical shifts of the substituent protons.

-

Amino Substituents: The compound features two primary amine (-NH₂) groups and one secondary amine (-NH-) linker. Protons on nitrogen atoms often exhibit broad signals due to quadrupolar relaxation and chemical exchange with residual water or the solvent. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. In many cases, these signals can be confirmed by a D₂O exchange experiment, wherein the labile N-H protons are replaced with deuterium, causing their signals to disappear from the spectrum.

-

The 3-Fluorophenyl Moiety: The fluorine atom on the phenyl ring introduces two key effects:

-

Electronic Effects: Fluorine is a highly electronegative atom, which influences the electron density of the aromatic ring and, consequently, the chemical shifts of the aromatic protons.

-

Spin-Spin Coupling (J-coupling): The ¹⁹F nucleus has a spin of I = ½, similar to a proton. This results in through-bond coupling between the fluorine atom and nearby protons. This H-F coupling provides invaluable structural information. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei. We can expect to observe:

-

³JH-F (ortho coupling): Typically in the range of 5-10 Hz.

-

⁴JH-F (meta coupling): Generally smaller, around 2-4 Hz[2].

-

⁵JH-F (para coupling): The smallest, often less than 1 Hz, and not always resolved.

-

-

Experimental Protocol

This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Diagram: Experimental Workflow

Caption: Workflow for ¹H NMR characterization.

Materials and Reagents

-

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (5-10 mg)[3][4].

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). The choice of solvent is critical. DMSO-d₆ is often a good starting point for triazine derivatives due to its excellent solubilizing power for polar compounds and its ability to slow down the exchange of N-H protons, resulting in sharper signals[3][7].

-

Internal Standard: Tetramethylsilane (TMS).

-

Glass Pasteur pipettes and filter plugs (e.g., cotton or glass wool)[8].

Step-by-Step Procedure

-

Sample Preparation: a. Accurately weigh 5-10 mg of the title compound into a clean, dry vial. For routine ¹H NMR of small molecules, this amount provides a good signal-to-noise ratio without causing issues with sample viscosity or shimming[3]. b. Add approximately 0.7 mL of the chosen deuterated solvent to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil[5][9]. c. Gently agitate the vial to fully dissolve the compound. If solubility is an issue, gentle warming or sonication can be employed. Some amino-substituted triazines exhibit poor solubility; in such cases, adding a small amount (1-5%) of trifluoroacetic acid (TFA) to the solvent can improve solubility by protonating the basic nitrogen atoms[10]. However, be aware that this will shift the N-H and aromatic signals. d. It is crucial to ensure the solution is free of any particulate matter, as this will degrade the spectral resolution. Prepare a filter pipette by packing a small amount of cotton or glass wool into a Pasteur pipette. Filter the sample solution directly into a clean, dry NMR tube[8]. e. Add a small amount of TMS to the NMR tube as an internal reference for chemical shift calibration (δ = 0.00 ppm). f. Cap the NMR tube securely and label it clearly.

-

NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Perform locking and shimming procedures according to the instrument's standard operating protocol to optimize the magnetic field homogeneity. c. Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are typically sufficient.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase and baseline corrections to obtain an accurate spectrum. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate all signals to determine the relative number of protons corresponding to each resonance.

Spectral Interpretation and Predicted Data

The following is a predicted ¹H NMR spectrum analysis for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine. The exact chemical shifts may vary depending on the solvent and concentration.

Molecular Structure with Proton Numbering

Caption: Structure and proton labeling scheme.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |

| Hₐ | 9.0 - 9.5 | broad singlet | - | 1H | Secondary amine proton. Position is solvent-dependent and signal may be broad. Disappears on D₂O exchange. |

| Hₙ | 7.8 - 8.1 | broad singlet or triplet | ³JH-F ≈ 8-10 Hz | 1H | Aromatic proton ortho to the NH group and meta to the fluorine. Appears as a broad singlet or a triplet due to coupling with Hₘ and Hₚ. |

| Hₘ | 7.3 - 7.5 | triplet of doublets | ³JH-H ≈ 8 Hz, ⁴JH-F ≈ 2-4 Hz | 1H | Aromatic proton para to the NH group. Coupled to Hₙ, Hₒ, and the fluorine atom. |

| Hₒ | 7.2 - 7.4 | doublet of triplets | ³JH-H ≈ 8 Hz, ⁵JH-F < 1 Hz | 1H | Aromatic proton meta to the NH group. Coupled to Hₘ and Hₚ. Long-range coupling to F may not be resolved. |

| Hₚ | 6.9 - 7.1 | doublet of triplets | ³JH-H ≈ 8 Hz, ³JH-F ≈ 8-10 Hz | 1H | Aromatic proton ortho to the fluorine. Will show a characteristic large coupling to the fluorine. |

| Hₑ | 6.5 - 7.0 | broad singlet | - | 4H | Primary amine protons. Position is solvent-dependent and signal is often very broad. Disappears on D₂O exchange. |

Rationale for Predictions:

-

Amine Protons (Hₐ, Hₑ): The chemical shifts of N-H protons are highly variable. In DMSO-d₆, hydrogen bonding with the solvent can slow down exchange and lead to observable, albeit often broad, signals. The secondary amine (Hₐ) is expected to be further downfield than the primary amines (Hₑ) due to its attachment to the electron-withdrawing triazine-phenyl system.

-

Aromatic Protons (Hₙ, Hₘ, Hₒ, Hₚ): The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine and triazine ring.

-

Hₙ: This proton is ortho to the electron-donating NH group, which would shift it upfield. However, it is also part of an electron-deficient system due to the triazine ring, pushing it downfield. The prediction places it in the downfield region of the aromatic spectrum.

-

Hₘ, Hₒ: These protons are further from the strongly influencing groups and are expected in the mid-aromatic range. Their multiplicity will be complex due to both H-H and H-F coupling.

-

Hₚ: This proton is ortho to the electronegative fluorine atom, which will deshield it, but it is also para to the electron-donating NH group, which provides some shielding. The key feature for its assignment will be the large ³JH-F coupling constant.

-

Troubleshooting and Advanced Techniques

-

Poor Solubility: As mentioned, if the compound does not dissolve well in common NMR solvents, consider using a solvent mixture like CDCl₃/TFA or acquiring the spectrum at an elevated temperature. Note that temperature changes can also affect chemical shifts[10].

-

Broad Signals: Broadness of N-H signals is common. If these signals are obscuring other resonances, a D₂O exchange experiment is highly recommended. For other signals, broadening could indicate aggregation or a dynamic process. Diluting the sample may help in cases of aggregation.

-

Complex Multiplets: The aromatic region may be complex due to overlapping signals and second-order effects. If a higher field instrument (e.g., 600 MHz or higher) is available, it will provide better signal dispersion and simplify interpretation.

-

2D NMR Spectroscopy: For unequivocal assignment, especially of the aromatic protons, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Will show correlations between J-coupled protons (e.g., Hₘ with Hₙ and Hₒ).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for connecting the phenyl ring protons to the triazine core.

-

Conclusion

The ¹H NMR characterization of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is a straightforward process when a systematic approach is employed. Careful sample preparation is key to obtaining a high-quality spectrum. The interpretation of the spectrum relies on understanding the electronic effects of the triazine ring and the fluorine substituent, as well as the characteristic H-F coupling patterns. By following the protocols and interpretive guidelines outlined in this note, researchers can confidently verify the structure and purity of this important class of molecules.

References

-

Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." [Link]

-

MIT OpenCourseWare. "8.1 - FT-NMR Sample Preparation Guide." [Link]

-

University of Durham. "How to make an NMR sample." [Link]

-

Glagovich, M. J. "Coupling of Protons with Fluorine." Central Connecticut State University. [Link]

-

Organomation. "NMR Sample Preparation: The Complete Guide." [Link]

-

Shaw, R. A., et al. "1,3,5-Triazines. Part VII. The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives." Journal of the Chemical Society B: Physical Organic, 1969, 501-507. [Link]

-

Michigan State University. "Sample Preparation - Max T. Rogers NMR." [Link]

-

University of Rochester, Department of Chemistry. "How to Get a Good 1H NMR Spectrum." [Link]

-

Lukin, J., et al. "Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA." PMC, 2005. [Link]

-

Saczewski, J., et al. "Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines." European Journal of Medicinal Chemistry, vol. 45, no. 1, 2010, pp. 102-109. [Link]

-

Letertre, M., et al. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." MDPI, 2024. [Link]

-

Teymouri, M., et al. "(Hetero)Arene Ring-Fused[2][3][4]Triazines." ResearchGate, 2024. [Link]

-

Neunhoeffer, H. "1,3,5-Triazines." Comprehensive Organic Chemistry II, vol. 6, 1996, pp. 631-676. [Link]

-

Al-Salahi, R., et al. "Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity." PMC, 2016. [Link]

-

Metwally, M. A., et al. "Novel one pot synthesis of substituted 1,2,4-triazines." Arkivoc, vol. 2006, no. 15, 2006, pp. 1-10. [Link]

-

University of California, Davis. "5.3 Spin-Spin Splitting: J-Coupling." Organic Chemistry Data.[Link]

-

Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." [Link]

-

Li, Y., et al. "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines." Organic Letters, vol. 18, no. 15, 2016, pp. 3814-3817. [Link]

-

Emsley, J. W., et al. "Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions." Journal of the American Chemical Society, vol. 90, no. 13, 1968, pp. 3434-3441. [Link]

-

University of Georgia. "Small molecule NMR sample preparation." NMR Blog. [Link]

-

Hoye, T. R., et al. "A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts." Nature Protocols, vol. 7, no. 10, 2012, pp. 1887-1899. [Link]

-

"Chapter 3 – Structural characterization of triazines." TDX (Tesis Doctorals en Xarxa).[Link]

-

Rossi, A., et al. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators." PMC, 2021. [Link]

-

Manikandan, A., et al. "Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives." RSC Advances, vol. 6, no. 73, 2016, pp. 68936-68949. [Link]

-

Widyawaruyanti, A., et al. "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole." MDPI, 2020. [Link]

-

Canale, V., et al. "Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor." MDPI, 2022. [Link]

-

"Supporting Information." Organic Chemistry Portal.[Link]

-

SpectraBase. "1,3,5-Triazine - Optional[1H NMR] - Spectrum." [Link]

-

Eaborn, C., et al. "19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes." Journal of Organometallic Chemistry, vol. 111, no. 2, 1976, pp. 153-159. [Link]

-

"Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and." International Journal of Pharmaceutical Research and Allied Sciences.[Link]

-

Al-Amiery, A. A., et al. "Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives." Journal of Medicinal and Chemical Sciences, vol. 4, no. 1, 2021, pp. 64-71. [Link]

-

Chemistry Steps. "NMR Chemical Shift Values Table." [Link]

-

NIST WebBook. "1,3,5-Triazine-2,4-diamine, 6-phenyl-." [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. How To [chem.rochester.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. organomation.com [organomation.com]

- 10. tdx.cat [tdx.cat]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine in DMSO

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for overcoming common solubility challenges encountered with this and similar small molecules in Dimethyl Sulfoxide (DMSO). As scientists, we understand that ensuring your compound is fully dissolved is critical for the accuracy and reproducibility of your experimental data.[1][2] This resource combines fundamental principles of solvent chemistry with field-proven laboratory techniques to help you navigate these challenges effectively.

Quick-Start Troubleshooting Workflow

For immediate guidance, this workflow provides a decision tree to quickly identify and solve the most common solubility issues.

Caption: Troubleshooting Decision Tree for DMSO Solubility Issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've added the calculated amount of DMSO to my vial of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, but I see visible particles. Is this normal?

A1: No, this indicates a solubility issue. A properly prepared stock solution should be clear and free of any visible particulates. The presence of solid material means your actual concentration is lower than your calculated concentration, which will lead to erroneous results in downstream assays.[1]

-

Underlying Cause: The s-triazine core, combined with the fluorophenyl group, creates a planar, rigid structure that can favor stacking and crystallization.[3] While many triazine derivatives are soluble in DMSO, specific substitutions can dramatically alter physicochemical properties, leading to poor solubility.[4][5][6] The crystalline state of a compound is generally less soluble in DMSO than its amorphous form.[1]

-

Immediate Action: Do not proceed with your experiment. Using a partially dissolved stock solution will compromise the integrity of your data. Proceed to the troubleshooting steps outlined below.

Q2: What is the first and most critical factor to check when my compound won't dissolve?

A2: The quality and water content of your DMSO. This is the most common and often overlooked cause of solubility problems.

-

Expertise & Causality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] Even small amounts of absorbed water can significantly decrease the solubility of hydrophobic or lipophilic compounds.[8][9] Water alters the polarity of the DMSO, making it a less favorable solvent for compounds that rely on the aprotic, polar nature of pure DMSO for dissolution.

-

Self-Validating Protocol:

-

Source: Always use a new, unopened bottle of high-purity, anhydrous DMSO (≥99.9%) for preparing primary stock solutions.[2]

-

Handling: Once opened, minimize the bottle's exposure to air. Use a syringe with a needle to withdraw the required volume through the septum, or if opening the cap, do so briefly in a low-humidity environment (e.g., under a nitrogen blanket or in a dry box if available).

-

Storage: Store DMSO at room temperature in its original, tightly sealed container.[7] Avoid storing stock solutions for extended periods unless stability has been verified.[10][11][12]

-

Q3: I'm using high-quality DMSO, but solubility is still an issue. What physical methods can I try?

A3: You can apply energy to the system to help overcome the activation energy barrier of dissolution (i.e., breaking apart the compound's crystal lattice).

-

Method 1: Gentle Heating

-

Causality: Increasing the temperature increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which can facilitate dissolution.

-

Protocol:

-

Ensure your vial is tightly capped.

-

Place the vial in a water bath set to 37-50°C. Caution: Do not exceed 50°C, as higher temperatures can risk degrading both the compound and the DMSO itself.[13][14]

-

Incubate for 5-15 minutes, vortexing the vial intermittently every few minutes.

-

After heating, allow the solution to cool to room temperature and visually inspect for any precipitation.

-

-

-

Method 2: Sonication

-

Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized energy that can physically break apart solute aggregates and enhance solvent-solute interaction.[15]

-

Protocol:

-

Place the tightly capped vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solution level in the vial.

-

Sonicate for 10-20 minutes.

-

Visually inspect the solution. If not fully dissolved, you may combine sonication with gentle heating.

-

-

Q4: My compound dissolves after heating, but then precipitates upon cooling or when I dilute it into my aqueous assay buffer. What's happening?

A4: You have created a supersaturated solution. While heating can temporarily increase solubility, the solution is not stable at room temperature or upon dilution into a less favorable solvent system (like aqueous buffer). This is a very common problem in bioassays.[1][15][16]

-

Causality: DMSO is miscible with water, but when a DMSO stock of a hydrophobic compound is diluted into an aqueous medium, the compound may crash out of solution as the solvent environment becomes predominantly aqueous and hostile to it.[17][18] The final concentration of DMSO in the assay is often too low (typically <0.5%) to maintain solubility.

-

Troubleshooting Protocol:

-

Reduce Stock Concentration: The most reliable solution is to prepare your initial DMSO stock at a lower concentration that is thermodynamically stable at room temperature. It is always better to have an accurately dissolved 10 mM stock than a precipitated 30 mM stock.[1]

-

Optimize Dilution: Instead of a single large dilution step, perform serial dilutions in 100% DMSO first to get closer to your final concentration. Then, add this final DMSO solution to your aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that promote precipitation.

-

Check for Buffer Incompatibility: Components of your assay buffer (e.g., phosphate salts) can sometimes cause precipitation.[19][20] Test the solubility in a small volume of your final assay buffer before running a full experiment.

-

Q5: I've tried everything above and still face challenges. Are there any advanced chemical strategies I can employ?

A5: Yes, when physical methods are insufficient, modifying the solvent system itself by using a co-solvent is a powerful strategy.[10][21][22]

-

Causality: Co-solvents are organic solvents that are miscible with DMSO and can alter the overall properties of the solvent mixture to better accommodate the solute. They can disrupt the hydrogen-bonding network of any residual water or provide alternative interactions with the compound.[10]

-

Recommended Co-solvents & Protocols:

| Co-Solvent | Properties & Rationale | Recommended Starting Protocol |

| PEG 400 (Polyethylene Glycol 400) | A viscous, hydrophilic polymer. It can increase the "aqueous-like" polarity while also providing hydrophobic pockets, acting as a solubilizing agent.[10] | Prepare a 9:1 (v/v) mixture of DMSO:PEG 400. Use this mixture as your solvent to prepare the compound stock. |

| NMP (N-Methyl-2-pyrrolidone) | A powerful polar aprotic solvent, often capable of dissolving compounds that are poorly soluble in DMSO alone.[10] | Prepare a 9:1 (v/v) mixture of DMSO:NMP. Use this mixture as your solvent. Note: Always check the compatibility of NMP with your specific assay system. |

| Ethanol | A polar protic solvent that can disrupt intermolecular forces and improve solvation for certain compounds. | Prepare a 9:1 or 8:2 (v/v) mixture of DMSO:Ethanol (200 proof, anhydrous). |

-

Self-Validating System: When using a co-solvent, it is crucial to run a "vehicle control" in your experiment that contains the same final concentration of the DMSO/co-solvent mixture to ensure the solvent system itself does not affect the biological outcome.

Best Practices for Stock Solution Handling & Storage

-

Purity First: Always start with the highest purity compound available. Impurities can act as nucleation sites for precipitation.[23]

-

Anhydrous is Key: Use anhydrous grade (≥99.9%) DMSO for all initial stock preparations.[2]

-

Aliquot: After successfully dissolving your compound, aliquot the stock solution into single-use volumes in tightly sealed vials. This minimizes water absorption from ambient air and prevents degradation from repeated freeze-thaw cycles.[24]

-

Storage Conditions: For short-term storage (weeks), 4°C is often acceptable. For long-term storage (months), -20°C or -80°C is recommended. Always allow aliquots to thaw completely and equilibrate to room temperature before opening to prevent condensation from forming inside the tube.[9]

-

Documentation: Clearly label each aliquot with the compound name, concentration, solvent system (e.g., "10 mM in 9:1 DMSO:PEG 400"), and date of preparation.

References

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. Available from: [Link]

-

Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

-

How to enhance drug solubility for in vitro assays?. ResearchGate. Available from: [Link]

-

Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Available from: [Link]

-

Troubleshooting. BioAssay Systems. Available from: [Link]

-

What is the best way of storing a DMSO in a research lab?. Quora. Available from: [Link]

-

5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

-

Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

-

How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Available from: [Link]

-

DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical. Available from: [Link]

-

Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. Available from: [Link]

-

What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. Available from: [Link]

-

Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Available from: [Link]

-

Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available from: [Link]

-

Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]

-

The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available from: [Link]

-

Dimethyl sulfoxide (DMSO) is a stabilizing co-solvent for G-quadruplex DNA. PubMed. Available from: [Link]

-

The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Available from: [Link]

-

Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]

-

DMSO Physical Properties. gChem. Available from: [Link]

-

Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. Royal Society Open Science. Available from: [Link]

-

Finding a solvent to remove 2,4,6 trihydrazine 1,3,5 triazine from the mixture?. ResearchGate. Available from: [Link]

-

Do freeze-thaw cycles damage small molecules dissolved in DMSO?. Reddit. Available from: [Link]

-

Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

-

Dimethyl sulfoxide. Wikipedia. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- (EVT-15246004) | 874605-70-6 [evitachem.com]

- 4. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ziath.com [ziath.com]

- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]

- 12. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gchemglobal.com [gchemglobal.com]

- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 20. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

- 21. ijmsdr.org [ijmsdr.org]

- 22. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 23. ziath.com [ziath.com]

- 24. reddit.com [reddit.com]

Technical Support Center: Minimizing Hydrolysis of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

Welcome to the dedicated technical support center for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance to ensure the stability and integrity of this compound throughout your experimental workflows.

Understanding the Molecule: N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is a substituted diaminotriazine. The core of this molecule is a 1,3,5-triazine ring, a heterocyclic aromatic ring containing three nitrogen atoms. This ring system is susceptible to hydrolysis, particularly under certain pH conditions. The stability of the molecule is influenced by the electron-withdrawing nature of the 3-fluorophenyl substituent on one of the amino groups.

The primary degradation pathway of concern is the hydrolysis of the triazine ring, which can lead to the formation of various byproducts and a loss of the compound's intended activity. Understanding the factors that contribute to this hydrolysis is critical for obtaining reliable and reproducible experimental results.

Troubleshooting Guide: Hydrolysis of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

This section is formatted as a series of questions and answers to directly address common issues encountered during the handling and use of this compound.

Question 1: I am observing a gradual loss of my compound's activity in aqueous solutions. What could be the cause?

Answer: A gradual loss of activity in aqueous solutions is a strong indicator of hydrolysis of the triazine ring. The 1,3,5-triazine ring is susceptible to cleavage by water, a process that can be accelerated by both acidic and basic conditions. The hydrolysis products are structurally different from the parent compound and will not exhibit the same biological or chemical activity.

Question 2: Are there specific pH ranges I should be concerned about?

Answer: Yes, the rate of hydrolysis of triazine derivatives is highly pH-dependent. Acidic conditions are particularly problematic for many triazine compounds, as they can catalyze the breakdown of the ring.[1] While the 3-fluorophenyl group, being electron-withdrawing, may offer some stabilization compared to unsubstituted analogs, it is crucial to maintain a neutral or near-neutral pH (pH 6.5-7.5) for your experimental solutions whenever possible. Strongly acidic or alkaline conditions should be avoided during both the experiment and any workup procedures.

Question 3: What are the visual or analytical signs of hydrolysis?

Answer: Visually, you may not always observe a change. However, in some cases, hydrolysis can lead to the formation of insoluble byproducts, resulting in turbidity or precipitation in your solution.

Analytically, the most reliable way to detect hydrolysis is through chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] You would typically observe a decrease in the peak area of the parent compound over time, accompanied by the appearance of new peaks corresponding to the hydrolysis products.

Question 4: I need to dissolve my compound for an experiment. What is the best practice to minimize hydrolysis during this step?

Answer: To minimize hydrolysis during dissolution, follow these steps:

-

Solvent Choice: If your experimental conditions allow, consider dissolving the compound in a co-solvent system. Start by dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) before bringing it up to the final volume with your aqueous buffer. This reduces the initial exposure of the concentrated compound to water.

-

pH Control: Use a well-buffered aqueous solution at a neutral pH (6.5-7.5). Unbuffered water can have a variable pH and is not recommended.

-

Temperature: Perform the dissolution at room temperature or below. Avoid heating aqueous solutions of the compound, as elevated temperatures can accelerate hydrolysis.

-

Fresh Solutions: Prepare aqueous solutions of the compound fresh for each experiment. Avoid long-term storage of aqueous stock solutions.

Question 5: How should I store the solid compound and its solutions to ensure stability?

Answer: Proper storage is critical for minimizing hydrolysis.

| Form | Storage Condition | Rationale |

| Solid Compound | Store in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended. | Prevents absorption of atmospheric moisture which can initiate hydrolysis even in the solid state over time. |

| Organic Stock Solutions (e.g., in DMSO) | Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | Low temperatures significantly slow down any potential degradation reactions. Aliquoting prevents contamination and degradation of the entire stock. |

| Aqueous Solutions | Not recommended for long-term storage. Prepare fresh before each experiment. | The presence of water makes the compound susceptible to hydrolysis, even at low temperatures. |

Frequently Asked Questions (FAQs)

Q: Does the 3-fluorophenyl group make the compound more or less stable to hydrolysis?

A: The 3-fluorophenyl group is an electron-withdrawing group. Generally, electron-withdrawing substituents on the triazine ring can increase its stability towards hydrolysis by reducing the electron density of the ring, making it less susceptible to nucleophilic attack by water. However, it does not make the compound immune to hydrolysis, and the preventative measures outlined in this guide should still be strictly followed.

Q: Can I use tap water or deionized water to prepare my solutions?

A: It is strongly recommended to use high-purity, buffered water (e.g., prepared with HPLC-grade water and appropriate buffer salts) at a controlled neutral pH. Tap water contains various ions and has an uncontrolled pH, while deionized water can be slightly acidic due to dissolved CO2.

Q: What are the expected hydrolysis products of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine?

A: The complete hydrolysis of the triazine ring would ultimately lead to the formation of 3-fluoroaniline, ammonia, and cyanuric acid. Partial hydrolysis can result in a variety of intermediate products.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

This protocol describes the preparation of a 10 mM stock solution in a co-solvent system, followed by dilution into a buffered aqueous solution for a final concentration of 100 µM.

Materials:

-

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, conical-bottom microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Prepare a 10 mM Stock Solution in DMSO:

-

Weigh out the appropriate amount of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store this stock solution at -20°C in small aliquots.

-

-

Prepare a 100 µM Working Solution in PBS:

-

On the day of the experiment, thaw one aliquot of the 10 mM DMSO stock solution.

-

In a sterile conical tube, add the required volume of PBS (pH 7.4).

-

While vortexing the PBS, add the appropriate volume of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM.

-

Use this freshly prepared working solution for your experiment immediately.

-

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol provides a general method for monitoring the stability of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine in an aqueous solution over time.

Materials:

-

Freshly prepared aqueous solution of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if necessary for peak shape)

-

HPLC vials

Procedure:

-

Initial Time Point (T=0):

-

Immediately after preparing the aqueous solution, transfer an aliquot to an HPLC vial.

-

Inject the sample onto the HPLC system and record the chromatogram. The peak corresponding to N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is your reference peak.

-

-

Subsequent Time Points:

-

Incubate the aqueous solution under your experimental conditions (e.g., 37°C).

-

At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and transfer it to an HPLC vial.

-

Inject the sample onto the HPLC and record the chromatogram.

-

-

Data Analysis:

-

Compare the peak area of the parent compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation.

-

Monitor for the appearance of new peaks, which correspond to hydrolysis products.

-

Visualizations

Hydrolysis Mechanism

Caption: Acid-catalyzed hydrolysis pathway of the triazine ring.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting compound instability.

References

-

OndaVia. (n.d.). Troublesome triazine titrations. Retrieved February 15, 2026, from [Link]

-

MDPI. (2023, June 18). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved February 15, 2026, from [Link]

Sources

Removing unreacted starting materials from triazine diamine products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with synthetic triazine diamines. Achieving high purity is critical for ensuring reliable downstream data and therapeutic efficacy. A common and often frustrating challenge is the removal of unreacted starting materials—namely, residual amines and monosubstituted triazine intermediates.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you resolve common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a direct question-and-answer format, focusing on the underlying chemical principles to empower your experimental choices.

Issue 1: My final product is contaminated with an unreacted starting amine.

Question: My NMR and/or LC-MS analysis clearly shows the presence of one of the starting amines in my purified triazine diamine product. Why is it there, and how can I remove it?

Expert Analysis: This is the most frequent purification challenge. Unreacted amines persist for two main reasons: 1) use of excess amine in the reaction to drive it to completion, or 2) similar polarity to the desired product, leading to co-elution during chromatography. The key to removal is to exploit the basicity of the amine, a property your likely more complex triazine diamine may not share to the same degree.

Solutions:

-

Primary Recommendation: Acidic Liquid-Liquid Extraction. This is the most effective and straightforward method.[1][2][3] By washing your organic solution with a dilute aqueous acid, you can protonate the basic starting amine, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, leaving your desired neutral product in the organic phase.[1][2]

-

Self-Validation: After extraction, spot the organic layer on a TLC plate against a standard of the starting amine. The amine spot should be gone. For quantitative assessment, re-run the LC-MS analysis.

-

| Reagent | Typical Concentration | Key Considerations |

| Hydrochloric Acid (HCl) | 1 M | Highly effective and common. Ensure your target compound is stable to acidic conditions.[1][2] |

| Ammonium Chloride (NH₄Cl) | Saturated Solution | A milder acidic wash, useful if your product is sensitive to strong acids. |

| Copper (II) Sulfate (CuSO₄) | 10% Aqueous Solution | Forms a copper-amine complex that is intensely colored and partitions into the aqueous layer.[1][2] This provides a visual cue; continue washing until the aqueous layer remains blue and does not turn purple.[1][2] |

Issue 2: My product appears to be decomposing on the silica gel column.

Question: I'm attempting to purify my triazine diamine using flash column chromatography, but my yields are very low, and TLC analysis of the fractions shows multiple new spots, suggesting degradation. What's happening?

Expert Analysis: Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH).[4][5] Nitrogen-containing heterocycles, like triazines, can be sensitive to acid and may either bind irreversibly to the column or decompose during the long exposure time of elution.[4][6]

Solutions:

-

Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before or during the chromatography run.[4][7]

-

Method: Add a small amount of a basic modifier, such as triethylamine (0.5-2% v/v) or ammonia solution, to your mobile phase.[4] This will neutralize the acidic silanol groups and prevent product degradation.

-

-

Switch the Stationary Phase: If deactivation is insufficient, use an alternative, more inert stationary phase.

-

Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative for purifying basic compounds like amines.[4][5]

-

Reversed-Phase Silica (C18): For highly polar triazines, reversed-phase chromatography is a powerful option where the most polar compounds elute first.[4][5][8]

-

Self-Validation: Before committing to a large-scale column, perform a stability test. Dissolve a small amount of your crude product, spot it on a silica TLC plate, and let it sit for 30-60 minutes. Then, elute the plate. If a new spot appears or the original spot diminishes, it confirms instability on silica.[4][6]

-

Issue 3: Recrystallization is failing; my product either "oils out" or fails to crystallize.

Question: I'm trying to purify my solid triazine diamine by recrystallization, but it's forming an oil instead of crystals. Alternatively, sometimes nothing precipitates, even after cooling. How can I fix this?

Expert Analysis: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often because the solution is too saturated or cooled too quickly.[4][8] Failure to crystallize usually points to an inappropriate solvent choice (product is too soluble) or insufficient concentration.[8]

Solutions:

-

For "Oiling Out":

-

Re-heat and Dilute: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly decrease saturation.[4]

-

Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop before moving it to an ice bath. Rapid cooling promotes oil formation.

-

Scratch/Seed: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites for crystal growth.[4] If you have a pure crystal, add a tiny speck (a "seed crystal") to induce crystallization.[4]

-

-

For Failure to Crystallize:

-

Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which your compound is poorly soluble until the solution becomes faintly cloudy.[9] Heat to clarify and then cool slowly. Common systems include ethanol/water, acetone/hexane, and THF/hexane.[9]

-

Reduce Solvent Volume: If the product is simply too dilute, carefully evaporate some of the solvent and attempt to cool again.[8]

-

Purification Strategy Workflow

Choosing the right purification method from the start can save significant time and material. The following decision tree illustrates a logical workflow for purifying a crude triazine diamine product.

Sources

- 1. chem.rochester.edu [chem.rochester.edu]

- 2. Workup [chem.rochester.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Purification [chem.rochester.edu]

- 7. Purification [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Tips & Tricks [chem.rochester.edu]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine and its Analogs as Antiproliferative Agents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,3,5-triazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, a representative of the N2,6-diaryl-1,3,5-triazine-2,4-diamine class of compounds. Through a comparative approach, we will dissect the influence of substitutions on the N2-phenyl ring on antiproliferative activity, offering insights for the rational design of more potent and selective anticancer agents.

The N2,6-Diaryl-1,3,5-triazine-2,4-diamine Scaffold: A Promising Anticancer Moiety

The N2,6-diaryl-1,3,5-triazine-2,4-diamine core offers two key points for chemical modification: the N2 and C6 positions. This allows for the fine-tuning of the molecule's physicochemical properties and biological activity.[3][4] Extensive research has demonstrated that compounds with this scaffold can exhibit significant antiproliferative effects against various cancer cell lines, with some derivatives showing high potency and selectivity against triple-negative breast cancer cells.[2][5]

Comparative Analysis of N2-Phenyl Ring Substitutions

The nature and position of substituents on the N2-phenyl ring play a crucial role in modulating the antiproliferative activity of this class of compounds. To illustrate this, we will compare the activity of N2-(3-fluorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine with its isomers and other analogs. The following data is derived from a comprehensive study by Dolzhenko et al., where a large library of these compounds was synthesized and screened against the MDA-MB-231 triple-negative breast cancer cell line.[3]

| Compound ID | N2-Substituent | C6-Substituent | GI50 (µM) against MDA-MB-231[3] |

| 1 | 3-Fluorophenyl | Phenyl | [Data not explicitly found, comparative analysis will be based on trends] |

| 2 | 2-Fluorophenyl | Phenyl | >10 |

| 3 | 4-Fluorophenyl | Phenyl | >10 |

| 4 | Phenyl | Phenyl | >10 |

| 5 | 3-Chlorophenyl | Phenyl | 5.8 |

| 6 | 4-Chlorophenyl | Phenyl | 2.7 |

| 7 | 3-Bromophenyl | Phenyl | 4.9 |

| 8 | 4-Bromophenyl | Phenyl | 2.5 |

| 9 | 3-Methylphenyl | Phenyl | >10 |

| 10 | 4-Methylphenyl | Phenyl | >10 |

| 11 | 3-Methoxyphenyl | Phenyl | >10 |

| 12 | 4-Methoxyphenyl | Phenyl | >10 |

Analysis of the Structure-Activity Relationship:

From the data presented, several key SAR insights can be drawn regarding the N2-phenyl substituent:

-

Halogen Substitution: The presence of a halogen on the phenyl ring is generally favorable for antiproliferative activity compared to an unsubstituted phenyl ring or those with electron-donating groups like methyl or methoxy.

-

Position of Halogen: For larger halogens like chlorine and bromine, the para position (4-position) on the phenyl ring consistently results in higher potency than the meta position (3-position). For instance, the 4-chloro derivative (6 ) is more than twice as potent as the 3-chloro analog (5 ). A similar trend is observed for the bromo-substituted compounds (7 and 8 ).

-

Fluorine Substitution: Interestingly, the fluoro-substituted analogs (2 and 3 ) at the 2- and 4-positions showed weak activity (GI50 >10 µM). While specific data for the 3-fluoro analog was not found in this particular dataset, the general trend for other halogens suggests that the position of the fluorine atom is critical. The distinct electronegativity and size of fluorine compared to other halogens can lead to different interactions with the biological target.

-

Electron-Donating Groups: The presence of electron-donating groups, such as methyl and methoxy, at either the meta or para position, appears to be detrimental to the antiproliferative activity, with all tested compounds in this category showing GI50 values greater than 10 µM.

Potential Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have suggested that 1,3,5-triazine derivatives can exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway.[2][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1] By targeting kinases within this pathway, such as PI3K and mTOR, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by triazine derivatives.

Experimental Protocols

General Synthesis of N2,6-Diaryl-1,3,5-triazine-2,4-diamines

The synthesis of the N2,6-diaryl-1,3,5-triazine-2,4-diamine library is typically achieved through a one-pot, three-component microwave-assisted reaction.[2][8]

Step-by-Step Methodology:

-

Reaction Setup: In a microwave vial, combine equimolar amounts of cyanoguanidine, the desired aromatic aldehyde (e.g., benzaldehyde), and the corresponding aniline (e.g., 3-fluoroaniline).

-

Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

-

Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).

-

Rearrangement and Aromatization: After cooling, add an aqueous solution of a base (e.g., sodium hydroxide) to the reaction mixture. This induces a Dimroth rearrangement of the initially formed dihydrotriazine intermediate, followed by dehydrogenative aromatization.

-

Purification: The resulting precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried to yield the final product. Further purification can be achieved by recrystallization.

Caption: General workflow for the synthesis of N2,6-diaryl-1,3,5-triazine-2,4-diamines.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (including N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine and its analogs) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. The GI50 (50% growth inhibition) value is then determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

The N2,6-diaryl-1,3,5-triazine-2,4-diamine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship analysis reveals that substitutions on the N2-phenyl ring significantly impact antiproliferative activity. While the 3-fluorophenyl substituent's precise potency requires further direct comparative data, the trends observed with other halogens suggest that both the nature and position of the substituent are critical for optimizing activity. The likely mechanism of action through inhibition of the PI3K/Akt/mTOR pathway provides a solid foundation for further mechanistic studies and rational drug design. Future investigations should focus on synthesizing and evaluating a broader range of N2-phenyl substituted analogs, including a more detailed exploration of fluorine substitution patterns, to further refine the SAR and identify compounds with enhanced potency and selectivity.

References

-

El-Sayed, N. A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24535–24550. [Link]

-

Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12475-12487. [Link]

-

Dolzhenko, A. V., et al. (2020). Supplementary Information for: 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Docking Scores of Target Compounds against PI3K and mTOR. Retrieved February 15, 2026, from [Link]

-

Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. [Link]

-

Dolzhenko, A. V., et al. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 13(50), 35059-35071. [Link]

-

ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Retrieved February 15, 2026, from [Link]

-

Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PMC. [Link]

-

Junaid, A., et al. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. Monash University. [Link]

- Miller, K. D., et al. (2019). Cancer statistics, 2019. CA: a cancer journal for clinicians, 69(1), 7-34.

-

Miller, K. D., et al. (1990). Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases. Journal of medicinal chemistry, 33(1), 203–206. [Link]

-

Li, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 74, 117043. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. research.monash.edu [research.monash.edu]

- 6. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Comparative Guide: Fluorinated vs. Non-Fluorinated Triazine Diamine Potency

Executive Summary

This guide provides a technical comparison between non-fluorinated and fluorinated 1,3,5-triazine-2,4-diamine derivatives. While non-fluorinated analogs (e.g., Pyrimethamine) have historically served as potent antifolates, they suffer from rapid resistance development and metabolic liability.[1]

Experimental data indicates that fluorinated analogs (specifically those with fluoro- or trifluoromethyl- substitutions on the aryl side chains) exhibit three distinct advantages:

-

Resilience to Resistance: Retention of nanomolar potency (Ki < 5 nM) against quadruple-mutant DHFR strains where non-fluorinated analogs lose activity (>800 nM).[1]

-

Metabolic Stability: Blockade of oxidative metabolism (CYP450) at labile sites, extending half-life (

).[1][2] -

pKa Modulation: Optimization of the N1-protonation state required for ionic binding to the target enzyme's aspartate/glutamate residues.

Mechanistic Rationale: The Fluorine Effect[3][4][5][6]

To understand the potency shift, one must analyze the physicochemical changes induced by replacing Hydrogen (H) with Fluorine (F) or Trifluoromethyl (-CF3) groups on the triazine scaffold or its pendant aryl rings.[1]

Electronic Modulation (pKa and Binding)

The 2,4-diamino-1,3,5-triazine core functions as a bioisostere of the pteridine ring in folic acid.[1] Its primary binding mechanism involves protonation at N1 , which forms a salt bridge with a conserved acidic residue (e.g., Asp54 in E. coli DHFR or Asp54 in P. falciparum).[1]

-

Non-Fluorinated: Electron-donating groups (EDGs) can make the ring too basic, potentially hindering passive membrane transport (which requires the neutral form).[1]

-

Fluorinated: Fluorine is highly electronegative (

).[1][3] When attached to the aryl side chain, it exerts an electron-withdrawing inductive effect (-I).[1] This lowers the pKa of the triazine system, fine-tuning the balance between the neutral form (for permeation) and the protonated form (for binding).

Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).

-

Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings or benzylic positions.[1]

-

Outcome: Strategic fluorination at the para or meta positions of the aryl side chain ("metabolic soft spots") prevents hydroxylation, thereby increasing metabolic stability without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).